molecular formula C5H4Cl2N2 B020014 2,4-Dichloro-6-methylpyrimidine CAS No. 5424-21-5

2,4-Dichloro-6-methylpyrimidine

Cat. No.: B020014
CAS No.: 5424-21-5
M. Wt: 163 g/mol
InChI Key: BTLKROSJMNFSQZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is widely used in organic synthesis and has various applications in medicinal chemistry, agrochemicals, and material science .

Mechanism of Action

Target of Action

2,4-Dichloro-6-methylpyrimidine is a versatile building block used in the synthesis of more complex pharmaceutical and biologically active compounds It’s known to undergo double cross-coupling reactions with other compounds such as 2-(tributylstannyl)pyridine .

Mode of Action

The compound undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . This reaction suggests that the compound can form bonds with other molecules, altering their structure and potentially their function.

Biochemical Pathways

The compound’s ability to undergo double cross-coupling reactions suggests it may interact with various biochemical pathways, particularly those involving pyrimidine or pyridine structures .

Pharmacokinetics

It’s known that the compound is soluble in chloroform, ether, ethyl acetate, and toluene, but insoluble in water . This suggests that the compound may have good bioavailability in non-aqueous environments.

Result of Action

Its ability to undergo double cross-coupling reactions and form new compounds suggests it may have significant effects at the molecular level .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its solubility in non-aqueous solvents suggests that it may be more effective in such environments . Additionally, it should be stored under inert gas at 2-8°C , indicating that temperature and exposure to oxygen may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of advanced purification techniques such as column chromatography and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methyl group at position 6 influences its electronic properties and steric interactions, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine
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InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLKROSJMNFSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063868
Record name Pyrimidine, 2,4-dichloro-6-methyl-
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Molecular Weight

163.00 g/mol
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CAS No.

5424-21-5
Record name 2,4-Dichloro-6-methylpyrimidine
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Record name Pyrimidine, 2,4-dichloro-6-methyl-
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Record name 2,4-Dichloro-6-methylpyrimidine
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Record name Pyrimidine, 2,4-dichloro-6-methyl-
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Record name Pyrimidine, 2,4-dichloro-6-methyl-
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Record name 2,4-dichloro-6-methylpyrimidine
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Synthesis routes and methods

Procedure details

45 g (0.36 M) of 2,4-dihydroxy-6-methyl-pyrimidine have been treated with phosphorous oxychloride in the presence of diethylaniline. After having been refluxed during 3 hours the reaction mixture was cooled and the excess of phosphorous oxychloride was decomposed over ice, then the mixture was neutralized with NaOH, saturated with a NaCl solution and extracted with ether. By separation and evaporation of the ethereal extracts there was obtained a residue which was distilled to yield 57 g of the title compound at B.p. 99°/11 Torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-dichloro-6-methylpyrimidine?

A1: The molecular formula of this compound is C5H4Cl2N2, and its molecular weight is 179.02 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not contain specific spectroscopic data, researchers commonly utilize techniques like NMR (1H and 13C), IR, and Mass Spectrometry to characterize this compound. []

Q3: What types of reactions can this compound undergo?

A3: this compound is a versatile building block for various heterocyclic systems. It readily undergoes nucleophilic substitution reactions, with amines replacing the chlorine atoms. This reactivity is exploited to synthesize diverse derivatives, including pyrimidothiazines, triazolothiadiazines, benzimidazothiazolopyrimidines, and many others. [, , , , , , , , , , , , ]

Q4: How does the presence of triethylamine affect the chlorination of 6-methyluracil when synthesizing this compound?

A4: Triethylamine can lead to the formation of 2-diethylamino and 2,4-bis(diethylamino) derivatives as by-products during the chlorination of 6-methyluracil. The use of tri-n-propylamine is recommended for cleaner chlorination reactions as it primarily yields the desired dichloropyrimidine. []

Q5: How do structural modifications of this compound impact its biological activity?

A5: Research demonstrates that substituting the chlorine atoms with various amines, thiols, or other nucleophiles significantly influences the biological activity of the resulting derivatives. For instance, incorporating specific substituents has led to compounds with promising anti-inflammatory, antibacterial, antifungal, and EGFR inhibitory activities. [, , , ]

Q6: Can you provide specific examples of how this compound derivatives are being explored for therapeutic applications?

A6: Researchers are actively investigating the potential of this compound derivatives as selective EGFRT790M/L858R inhibitors for treating non-small cell lung cancer. These derivatives exhibit strong antiproliferative activity against specific cancer cell lines and demonstrate in vivo anticancer efficacy in preclinical models. []

Q7: Beyond therapeutic applications, are there other uses for this compound and its derivatives?

A7: Yes, derivatives of this compound, particularly those with arylvinyl substituents, exhibit interesting optical properties. They display solvatochromism, meaning their emission color changes depending on the solvent. This property makes them potential candidates for developing colorimetric and luminescent pH sensors. [, ]

Q8: Have computational methods been employed to study this compound?

A8: Yes, quantum chemical calculations have been performed to investigate the geometrical, conformational, spectroscopic, and nonlinear optical properties of this compound derivatives. These calculations help researchers understand the structure-activity relationship and design compounds with desired properties. []

Q9: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?

A9: Common analytical techniques include various spectroscopic methods (NMR, IR, Mass Spectrometry), chromatography (HPLC, GC), and elemental analysis. Researchers also utilize techniques like fluorous tagging for easier purification during synthesis. [, ]

Q10: Is there information available regarding the safety profile and environmental impact of this compound and its derivatives?

A10: While the provided abstracts don't delve into detailed toxicological profiles, it's crucial to emphasize that any new chemical entity, including derivatives of this compound, should be thoroughly evaluated for safety and environmental impact. This includes assessing potential toxicity, mutagenicity, carcinogenicity, and ecotoxicological effects. []

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